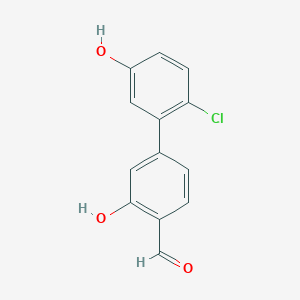
4-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chloro-4-fluorophenyl)-2-formylphenol (95%) is a compound of interest in scientific research. It is a phenolic compound, which is a class of compounds containing a phenol group and a hydroxyl group. This compound has a wide range of applications in scientific research, including synthesis, drug development, and biochemistry.
Applications De Recherche Scientifique
4-(3-Chloro-4-fluorophenyl)-2-formylphenol (95%) has a number of scientific research applications. It is used in drug development as an intermediate in the synthesis of various pharmaceuticals. It is also used in the synthesis of a number of other organic compounds, such as dyes and pigments. In addition, it is used in the synthesis of polymers, and it is also used as a starting material for the synthesis of other organic compounds.
Mécanisme D'action
The mechanism of action of 4-(3-Chloro-4-fluorophenyl)-2-formylphenol (95%) is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. It is also believed to act as an antioxidant, which means it can protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chloro-4-fluorophenyl)-2-formylphenol (95%) are not fully understood. However, it is believed to have anti-inflammatory, analgesic, and anticonvulsant effects. It is also believed to have anti-cancer properties, and it may be useful in the treatment of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(3-Chloro-4-fluorophenyl)-2-formylphenol (95%) for laboratory experiments include its low cost, ease of synthesis, and its wide range of applications. The main limitation is its low solubility in water, which can make it difficult to use in certain applications.
Orientations Futures
The future directions for 4-(3-Chloro-4-fluorophenyl)-2-formylphenol (95%) include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. In addition, research should be conducted into its potential uses in other areas, such as agriculture, food science, and biotechnology. Finally, further research should be conducted into its potential toxicity and its environmental impact.
Méthodes De Synthèse
The synthesis of 4-(3-Chloro-4-fluorophenyl)-2-formylphenol (95%) is achieved by a two-step procedure. The first step involves the reaction of 2-chloro-4-fluorophenol with formaldehyde in the presence of a base catalyst, such as sodium hydroxide, to produce the desired product. The second step involves the removal of the formaldehyde by-product by distillation. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.
Propriétés
IUPAC Name |
5-(3-chloro-4-fluorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-11-6-9(1-3-12(11)15)8-2-4-13(17)10(5-8)7-16/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQGXFVWTBOZJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)F)Cl)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685212 |
Source


|
| Record name | 3'-Chloro-4'-fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-fluorophenyl)-2-formylphenol | |
CAS RN |
1111128-98-3 |
Source


|
| Record name | 3'-Chloro-4'-fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














